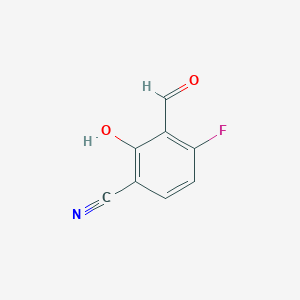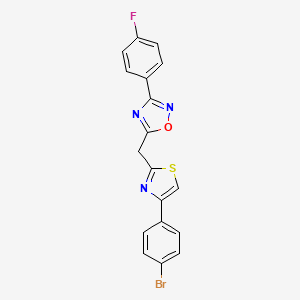
5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazolyl group, a fluorophenyl group, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolyl and oxadiazole rings, which are heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. The bromophenyl and fluorophenyl groups are aromatic rings substituted with bromine and fluorine atoms, respectively .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The bromine and fluorine atoms are likely sites of reactivity due to their electronegativity and ability to participate in halogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and halogen atoms would likely result in a relatively high molecular weight . The compound is likely to be solid at room temperature .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in acidic environments, with mechanisms that suggest both physical and chemical adsorption onto the metal surface (P. Ammal et al., 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated significant effectiveness against various bacteria and fungi, with some showing promising α-glucosidase inhibitory activities as well as notable DPPH and ABTS scavenging activities (E. Menteşe et al., 2015).
Anticancer Activities
The anticancer potential of 1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting potent in vitro anti-proliferative activity against various cancer cell lines. These activities were determined through mechanisms such as inhibition of cell growth and induction of apoptosis (A. Joseph et al., 2013).
Material Sciences
In material science, 1,3,4-oxadiazole derivatives have contributed to the development of novel materials with specific properties. For instance, certain derivatives have been synthesized to study their liquid crystalline properties and potential applications in organic light-emitting diodes (OLEDs) (Li-rong Zhu et al., 2009; Matthew W. Cooper et al., 2022).
Central Nervous System Penetrability
The ability of certain 1,3,4-oxadiazole derivatives to penetrate the central nervous system and exhibit pharmacological effects has also been investigated, showcasing their potential in developing drugs targeting CNS disorders (L. Piccoli et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNDBZOWVUOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

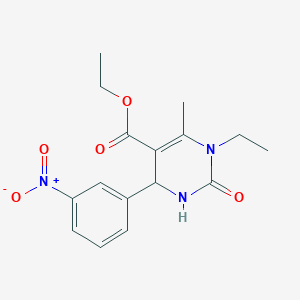

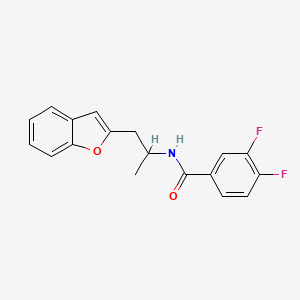
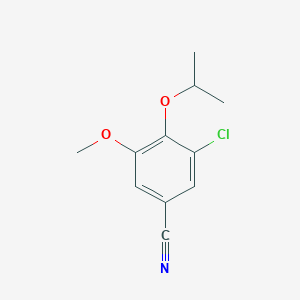
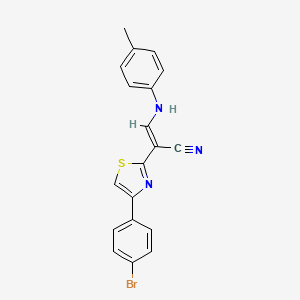
![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)
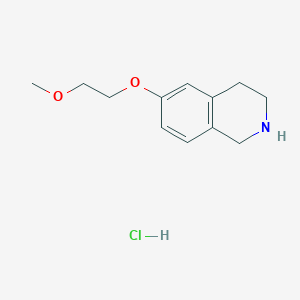
![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)
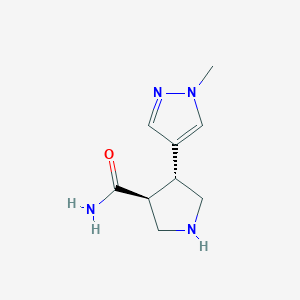
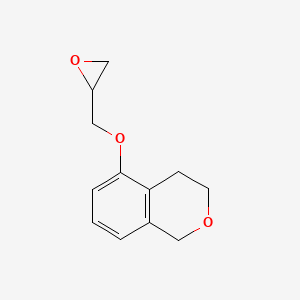
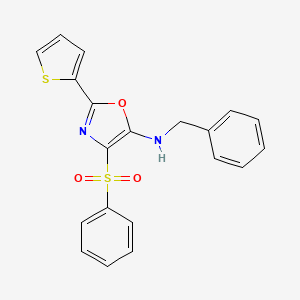
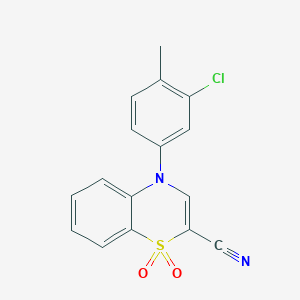
![N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2662368.png)
